N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide

Medicinal Chemistry SAR Studies Drug Design

N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1396813-36-7) is a synthetic sulfonamide small molecule (C13H18F3NO3S2, MW 357.41 g/mol) characterized by three distinct functional domains: a 4-(trifluoromethyl)benzenesulfonamide core, a tertiary alcohol at the 2-position, and a pendant methylthioether side chain. Its computed logP is approximately 2.49, and it possesses 2 hydrogen-bond donors and 4 hydrogen-bond acceptors, with a topological polar surface area (tPSA) of 66 Ų.

Molecular Formula C13H18F3NO3S2
Molecular Weight 357.41
CAS No. 1396813-36-7
Cat. No. B3005793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide
CAS1396813-36-7
Molecular FormulaC13H18F3NO3S2
Molecular Weight357.41
Structural Identifiers
SMILESCC(CCSC)(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C13H18F3NO3S2/c1-12(18,7-8-21-2)9-17-22(19,20)11-5-3-10(4-6-11)13(14,15)16/h3-6,17-18H,7-9H2,1-2H3
InChIKeyMRDOAQXIZFPWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1396813-36-7): Procurement-Relevant Identity and Physicochemical Baseline


N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1396813-36-7) is a synthetic sulfonamide small molecule (C13H18F3NO3S2, MW 357.41 g/mol) characterized by three distinct functional domains: a 4-(trifluoromethyl)benzenesulfonamide core, a tertiary alcohol at the 2-position, and a pendant methylthioether side chain. Its computed logP is approximately 2.49, and it possesses 2 hydrogen-bond donors and 4 hydrogen-bond acceptors, with a topological polar surface area (tPSA) of 66 Ų [1]. The compound is catalogued as a research chemical for in vitro and non-human investigations; no primary literature reporting experimentally determined biological activity or target engagement was identified in ChEMBL, PubMed, or patent databases as of the search date [1]. Its structural uniqueness arises from the simultaneous presence of a hydrogen-bond-donating hydroxyl group, a metabolically labile thioether, and an electron-withdrawing trifluoromethyl substituent—features that differentiate it from simpler benzenesulfonamide building blocks and merit careful evaluation in structure-activity relationship (SAR) campaigns.

Why In-Class Benzenesulfonamides Cannot Substitute for CAS 1396813-36-7 in Quantitative SAR and Probe-Development Workflows


Generic substitution with a simpler 4-(trifluoromethyl)benzenesulfonamide (e.g., CAS 830-43-3) or a non-fluorinated benzenesulfonamide analog fails because the 2-hydroxy-2-methyl-4-(methylthio)butyl side chain introduces three pharmacophoric features that are absent in the core scaffold alone: a hydrogen-bond-donating tertiary alcohol capable of directing target recognition, a flexible methylthioether that can undergo metabolic oxidation to sulfoxide/sulfone species, and a branched alkyl linker that pre-organizes the sulfonamide pharmacophore in a unique 3D orientation [1]. Computationally, the target compound exhibits a logP of ~2.5 and a tPSA of 66 Ų, placing it in a distinct physicochemical space compared to the unsubstituted 4-(trifluoromethyl)benzenesulfonamide (logP ~1.5, tPSA ~63 Ų) or its N-methyl derivative (logP ~2.0) [1][2]. These differences in lipophilicity and polar surface area directly impact cell permeability, aqueous solubility, and non-specific protein binding—parameters that cannot be recapitulated by substituting a simpler analog without re-optimizing the entire SAR series.

CAS 1396813-36-7: Quantitative Differentiation Guide for Scientific Procurement and SAR Prioritization


Enhanced Lipophilicity (logP 2.49) Relative to Unsubstituted 4-(Trifluoromethyl)benzenesulfonamide

The target compound exhibits a computed logP of 2.49, which is approximately 0.8–1.0 log units higher than the unsubstituted 4-(trifluoromethyl)benzenesulfonamide scaffold (logP ~1.5–1.7) [1][2]. This increase in lipophilicity is driven by the 2-hydroxy-2-methyl-4-(methylthio)butyl side chain and predicts superior membrane permeability in passive diffusion models, albeit with potentially reduced aqueous solubility. For medicinal chemistry teams optimizing CNS penetration or cellular target engagement, this logP shift can be the differentiator between a lead compound and an inactive congener.

Medicinal Chemistry SAR Studies Drug Design

Increased Hydrogen-Bond Donor Count (2 HBD) Versus N-Substituted Analogs

The target compound possesses two hydrogen-bond donors (the sulfonamide NH and the tertiary OH), whereas N-methyl-4-(trifluoromethyl)benzenesulfonamide (CAS 1045822-31-8) has zero HBDs and the parent scaffold (CAS 830-43-3) contains two sulfonamide NH donors but lacks the hydroxyl [1]. The presence of the tertiary alcohol provides an additional, geometrically distinct HBD that can engage in specific polar contacts with target protein residues (e.g., backbone carbonyls or side-chain carboxylates). In contrast, N-alkylated analogs forfeit this recognition element entirely, which can result in complete loss of target binding if the alcohol-mediated hydrogen bond is a key pharmacophoric contact.

Medicinal Chemistry Drug Design Molecular Recognition

Metabolically Labile Thioether Moiety Enables Prodrug or Covalent-Probe Design Strategies

The methylthioether (-S-CH3) group at the 4-position of the butyl chain is susceptible to enzymatic or chemical oxidation to the corresponding sulfoxide and sulfone. This metabolic sensitivity is absent in simpler benzenesulfonamide analogs that lack a thioether side chain. For comparison, compounds such as N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide (without the 4-CF3 group) retain the thioether but forgo the electron-withdrawing effect of the trifluoromethyl substituent, which modulates the reactivity of the sulfonamide NH and the overall electronic profile of the molecule [1]. The combination of the oxidizable thioether and the electron-deficient aryl ring in the target compound creates a dual-functional scaffold amenable to both reversible target engagement (via the sulfonamide) and oxidative activation or covalent trapping (via the thioether), a feature not present in oxidation-inert analogs.

Chemical Biology Covalent Inhibitors Prodrug Design

CAS 1396813-36-7: Evidence-Grounded Application Scenarios for Research Procurement


SAR Probe Design Targeting Hydrogen-Bond-Dependent Protein-Ligand Interactions

Given its dual hydrogen-bond donor capacity (sulfonamide NH + tertiary OH) and moderate lipophilicity (logP ~2.5), this compound is well-suited as a starting scaffold for probing binding pockets that require two geometrically distinct HBD contacts. Unlike N-alkylated sulfonamides that lack the hydroxyl donor, this compound can be used to test the hypothesis that a hydroxyl-mediated hydrogen bond contributes to target affinity in biochemical or biophysical assays (e.g., SPR, ITC, or fluorescence polarization). Procurement of the compound with analytical certification (HPLC purity ≥95%, NMR confirmation) ensures that observed activity differences relative to HBD-deficient analogs can be attributed to the pharmacophore rather than impurities [1].

Oxidation-Dependent Covalent Probe or Prodrug Development

The methylthioether side chain provides a latent reactive handle that can be oxidized in situ (by CYP450 enzymes or chemical oxidants) to generate a sulfoxide or sulfone metabolite with altered electronic properties and potentially covalent reactivity. Research teams investigating oxidation-dependent mechanisms of action (e.g., in oncology or inflammation models) can use this compound as a tool to study whether thioether-to-sulfoxide/sulfone conversion modulates target engagement, cellular potency, or off-target profiles. The 4-CF3 substituent ensures that the sulfonamide NH remains relatively acidic (pKa ~9–10), favoring the deprotonated, anionic form at physiological pH—a property distinct from non-fluorinated analogs [1].

Physicochemical Benchmarking in CNS Drug Discovery Programs

With a computed logP of 2.49 and tPSA of 66 Ų, the compound resides near the upper boundary of CNS MPO (Multiparameter Optimization) desirability space. This makes it a valuable comparator for benchmarking the physicochemical properties of new chemical entities being optimized for brain penetration. The compound's property profile can be compared in parallel with simpler benzenesulfonamides (e.g., CAS 830-43-3, logP ~1.5, tPSA ~63 Ų) to quantify the impact of the side chain on permeability and efflux ratios in MDCK-MDR1 or Caco-2 assays [1].

Quote Request

Request a Quote for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.